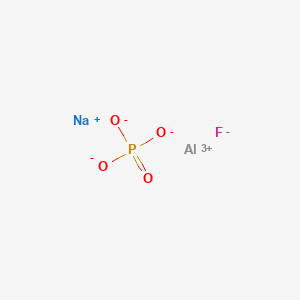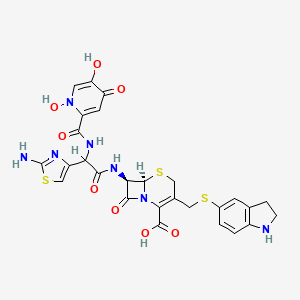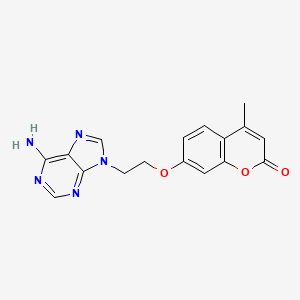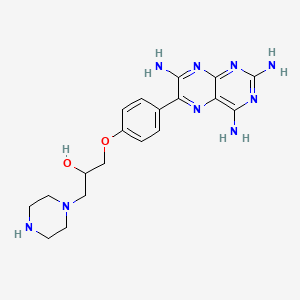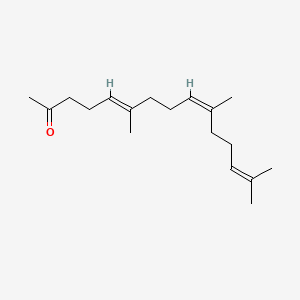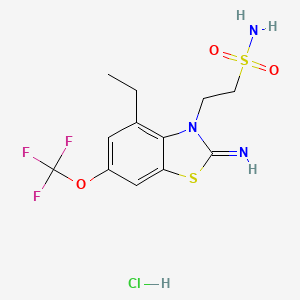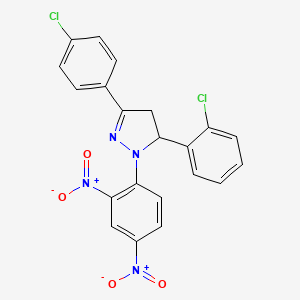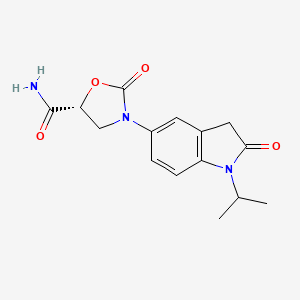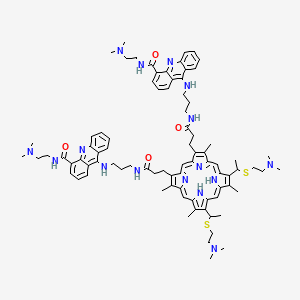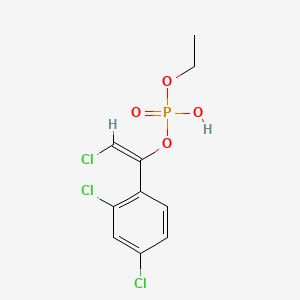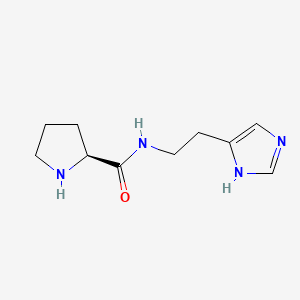
Prolinamidoethyl imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prolinamidoethyl imidazole is a compound derived from the amino acid proline (pyrrolidine-2-carboxylic acid) and contains an imidazole ring (1,3-diaza-2,4-cyclopentadiene) or imidazoline (hydrogenated imidazole) as the amine component . This compound is known for its skin-protecting properties and is used in various cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including prolinamidoethyl imidazole, involves several methods. One common approach is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using various catalysts under green or solvent-based conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions conducted under different conditions. These methods optimize synthetic efficiency and are designed to be environmentally friendly . The use of catalysts and diverse conditions plays a crucial role in the large-scale production of these compounds.
Chemical Reactions Analysis
Types of Reactions
Prolinamidoethyl imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxaldehyde and other derivatives.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding hydrogenated forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nickel catalysts: for cyclization reactions.
Ammonium acetate: and aldehydes for condensation reactions.
Oxidizing agents: like potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and other industries .
Scientific Research Applications
Prolinamidoethyl imidazole and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of prolinamidoethyl imidazole involves its interaction with specific molecular targets and pathways. For example, imidazole derivatives can inhibit the hydroxylation of retinoic acid in keratinocytes, enhancing the efficacy of retinoids . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simple imidazole ring structure.
Imidazoline: A hydrogenated form of imidazole with similar properties.
Substituted Imidazoles: Compounds with various functional groups attached to the imidazole ring, such as imidazole-2-carboxaldehyde.
Uniqueness
Prolinamidoethyl imidazole is unique due to its combination of the proline-derived amidoethyl group and the imidazole ring. This structure imparts specific properties, such as enhanced skin protection and potential therapeutic effects, making it distinct from other imidazole derivatives .
Properties
CAS No. |
169283-82-3 |
|---|---|
Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(2S)-N-[2-(1H-imidazol-5-yl)ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H16N4O/c15-10(9-2-1-4-12-9)13-5-3-8-6-11-7-14-8/h6-7,9,12H,1-5H2,(H,11,14)(H,13,15)/t9-/m0/s1 |
InChI Key |
NTSCIJOQEQIATB-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCC2=CN=CN2 |
Canonical SMILES |
C1CC(NC1)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


